Bioymifi

DR5 DR4 binding affinity

Bioymifi is the first small-molecule DR5 (TRAIL-R2) agonist. It directly binds DR5 ECD (Kd=1.2µM) without DR4 engagement—unlike TRAIL—inducing DR5 clustering and caspase-dependent apoptosis. Critically, Bioymifi demonstrates single-agent activity without Smac mimetic co-treatment, a key advantage over precursor analog A2C2. Validated across HeLa (IC50=11.75µM), U266 (10.4µM), Raji (29.5µM), and bortezomib-resistant myeloma. Also effective in 3D organoid and cardiac fibroblast models. ≥98% HPLC purity.

Molecular Formula C22H12BrN3O4S
Molecular Weight 494.3 g/mol
Cat. No. B606153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBioymifi
SynonymsBioymifi
Molecular FormulaC22H12BrN3O4S
Molecular Weight494.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)SC2=N)Br
InChIInChI=1S/C22H12BrN3O4S/c23-12-2-4-13(5-3-12)26-21(29)18(31-22(26)24)10-14-6-8-17(30-14)11-1-7-15-16(9-11)20(28)25-19(15)27/h1-10,24H,(H,25,27,28)/b18-10-,24-22?
InChIKeyULBOWKXOFOTCMU-NLDKGBHCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bioymifi: A First-in-Class Small-Molecule DR5 Agonist for Targeted Apoptosis Research and Procurement


Bioymifi is a synthetic small-molecule agonist of death receptor 5 (DR5, also known as TRAIL-R2), identified as the first reported small-molecule activator of this receptor [1]. It belongs to the thiazolidinone class and acts as a tumor necrosis factor (TNF)-related apoptosis-inducing ligand (TRAIL) mimetic, directly binding to the extracellular domain (ECD) of DR5 to initiate caspase-dependent apoptosis independently of the endogenous TRAIL ligand [2]. Its chemical formula is C22H12BrN3O4S, with a molecular weight of 494.32 g/mol and CAS number 1420071-30-2 .

Bioymifi Differentiation: Why DR5 Agonist Substitution is Scientifically Unjustified


Generic substitution among DR5-targeting agents is not scientifically valid due to fundamental differences in mechanism, selectivity, and single-agent potency. Unlike recombinant TRAIL or agonistic antibodies that require large protein scaffolds, Bioymifi is a small molecule that directly binds the DR5 extracellular domain and induces receptor clustering and aggregation without TRAIL dependency [1]. Its selectivity profile—high affinity for DR5 (Kd = 1.2 µM) with negligible binding to DR4—contrasts with TRAIL, which activates both receptors, and distinguishes it from other small-molecule TRAIL pathway modulators like ONC201, which acts upstream by inducing TRAIL gene expression rather than directly engaging DR5 . Furthermore, Bioymifi demonstrates single-agent apoptotic activity across diverse cancer cell lines without requiring co-administration of a Smac mimetic, a limitation observed with its precursor analog A2C2 [2]. These mechanistically distinct and quantitatively verifiable differences render simple substitution scientifically unsound and underscore the necessity of compound-specific procurement for reproducible research outcomes.

Bioymifi Head-to-Head Quantitative Evidence: Comparative Performance Against Analogs and In-Class Candidates


DR5 Selectivity Over DR4: A Quantitative Binding Affinity Comparison

Bioymifi demonstrates selective binding to the extracellular domain (ECD) of DR5 with a dissociation constant (Kd) of 1.2 µM, while exhibiting negligible binding affinity to the ECD of DR4 under identical assay conditions . This contrasts with the natural ligand TRAIL, which activates both DR5 and DR4 [1].

DR5 DR4 binding affinity receptor selectivity TRAIL

Single-Agent Apoptotic Activity Without Smac Mimetic: Bioymifi vs. A2C2 in T98G Glioblastoma Cells

In a head-to-head comparison in human glioblastoma T98G cells, Bioymifi promoted cell death as a single agent without requiring co-administration of a Smac mimetic, whereas its precursor analog A2C2 exhibited minimal single-agent activity under the same conditions [1]. At a 10 µM concentration, Bioymifi induced processing of caspase-3 into smaller fragments, confirming activation of the apoptotic cascade .

apoptosis Smac mimetic single-agent T98G glioblastoma

Comparative Apoptotic Potency: Bioymifi IC50 vs. TRAIL Mimics and Recombinant TRAIL Across Cancer Cell Lines

Bioymifi demonstrates an IC50 of 2 µM for apoptosis induction in T98G glioblastoma cells [1]. In comparative studies, this potency is contrasted with other TRAIL mimetics: an Ir complex-based trimeric TRAIL mimic exhibited an EC50 of 68 µM in Jurkat cells, while adamantane-based TRAIL mimics showed IC50 values ranging from 31.23 nM to 255.64 nM in BJAB cells [2]. Notably, recombinant protein-based dimeric TRAIL mimics required concentrations >1000 nM for activity [2].

IC50 apoptosis TRAIL mimic cancer cell lines potency

Cytotoxic Activity Across Diverse Cancer Cell Lines: IC50 Quantification

Bioymifi exhibits dose-dependent cytotoxicity across multiple human cancer cell lines, with IC50 values ranging from 10.4 µM to 29.5 µM. In HeLa cervical cancer cells, the IC50 is 11.75 µM [1]. In multiple myeloma cell lines, IC50 values are 10.4 µM for U266 (bortezomib-sensitive) and 20.9 µM for U266/BR (bortezomib-resistant) [2]. In Raji Burkitt's lymphoma cells, the IC50 is 29.5 µM [3].

cytotoxicity IC50 cancer multiple myeloma cervical cancer lymphoma

Chemical Stability and Solubility Profile: Practical Procurement Considerations

Bioymifi is supplied as a solid powder with >95% purity (typically ≥98% by HPLC). It is soluble in DMSO at 43 mg/mL (86.98 mM) but exhibits poor solubility in aqueous buffer solutions and is insoluble in water and ethanol . In lyophilized form, the compound is stable for 36 months when stored desiccated at -20°C. In DMSO solution, stability is maintained for up to 3 months at -20°C, with aliquotting recommended to avoid freeze-thaw degradation [1].

stability solubility storage DMSO lyophilized

Bioymifi Procurement-Guided Application Scenarios in Oncology, Cell Death Research, and Drug Discovery


DR5-Specific Apoptosis Pathway Dissection in Cancer Cell Lines

Researchers investigating DR5-mediated extrinsic apoptosis can utilize Bioymifi as a selective DR5 agonist that does not engage DR4 . Its single-agent activity at micromolar concentrations (e.g., 10 µM in T98G cells) enables clean pathway activation without confounding Smac mimetic co-treatment [1]. Recommended working concentrations based on published IC50 values range from 10-30 µM depending on cell line sensitivity [2].

Comparative Oncology Studies Across Multiple Cancer Types

Bioymifi's characterized cytotoxicity profile across cervical cancer (HeLa IC50 = 11.75 µM), multiple myeloma (U266 IC50 = 10.4 µM; U266/BR IC50 = 20.9 µM), and Burkitt's lymphoma (Raji IC50 = 29.5 µM) enables cross-cancer comparative studies of DR5 dependency and apoptosis sensitivity [2]. The compound retains activity against bortezomib-resistant multiple myeloma cells, supporting investigations of DR5-targeting strategies in resistant disease settings [3].

Cardiac Fibroblast and Non-Cancer DR5 Biology Research

Bioymifi has been employed to investigate DR5 function in non-cancer contexts, including cardiac fibroblast biology. In naïve cardiac fibroblasts, DR5 activation by Bioymifi (or TRAIL) did not induce apoptosis but instead activated ERK1/2 signaling to promote proliferation, whereas in activated myofibroblasts, the same treatment induced caspase-3-dependent apoptosis [4]. This dual role highlights Bioymifi's utility as a tool compound for exploring context-dependent DR5 signaling beyond oncology.

Organoid and Stem Cell Research Requiring Selective DR5 Activation

Bioymifi has been validated in intestinal organoid models, where selective DR5 activation at 100 nM promoted organoid growth and upregulated intestinal stem cell (ISC) marker gene expression [5]. This application demonstrates Bioymifi's utility in 3D culture systems and regenerative medicine research where precise modulation of DR5 signaling is required without off-target effects on DR4 [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bioymifi

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.